molecular formula C20H21NO3 B11693084 (2E)-3-(4-nitrophenyl)-1-(4-pentylphenyl)prop-2-en-1-one

(2E)-3-(4-nitrophenyl)-1-(4-pentylphenyl)prop-2-en-1-one

Cat. No.: B11693084
M. Wt: 323.4 g/mol
InChI Key: XZMFLDLPMNILKE-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4-nitrophenyl)-1-(4-pentylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-nitrophenyl)-1-(4-pentylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-nitrobenzaldehyde and 4-pentylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-nitrophenyl)-1-(4-pentylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).

Major Products Formed

    Reduction: 3-(4-aminophenyl)-1-(4-pentylphenyl)prop-2-en-1-one.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2E)-3-(4-nitrophenyl)-1-(4-pentylphenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-nitrophenyl)-1-(4-pentylphenyl)prop-2-en-1-one depends on its specific application. For example, its biological activity may involve interaction with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain biological pathways. The nitro group and the conjugated double bond system play crucial roles in its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one: Lacks the pentyl group, which may affect its solubility and biological activity.

    (2E)-3-(4-methoxyphenyl)-1-(4-pentylphenyl)prop-2-en-1-one: Contains a methoxy group instead of a nitro group, leading to different reactivity and biological properties.

Uniqueness

(2E)-3-(4-nitrophenyl)-1-(4-pentylphenyl)prop-2-en-1-one is unique due to the presence of both the nitro group and the pentyl group, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

(E)-3-(4-nitrophenyl)-1-(4-pentylphenyl)prop-2-en-1-one

InChI

InChI=1S/C20H21NO3/c1-2-3-4-5-16-6-11-18(12-7-16)20(22)15-10-17-8-13-19(14-9-17)21(23)24/h6-15H,2-5H2,1H3/b15-10+

InChI Key

XZMFLDLPMNILKE-XNTDXEJSSA-N

Isomeric SMILES

CCCCCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.